Home > Products > Screening Compounds P45284 > 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine
6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine -

6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine

Catalog Number: EVT-8283122
CAS Number:
Molecular Formula: C7H6ClN5
Molecular Weight: 195.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine is a heterocyclic compound characterized by a pyridazine ring with a chloro substituent and a pyrazolyl group. This compound has garnered attention in medicinal chemistry due to its potential as a scaffold for developing various therapeutic agents, particularly kinase inhibitors. The presence of both the chloro and pyrazolyl groups contributes to its unique chemical reactivity and biological activity.

Source

The detailed synthesis and applications of 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine can be found in various scientific literature and databases, including BenchChem and pharmacological studies that evaluate its bioactivity .

Classification

This compound falls under the category of heterocyclic compounds, specifically pyridazines, which are known for their diverse biological activities. It is also classified as an amine due to the presence of an amino group attached to the pyridazine ring.

Synthesis Analysis

Methods

The synthesis of 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine typically involves several key steps:

  1. Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones or nitro compounds. For example, the reaction of 4-chloro-3-nitropyridine with hydrazine can yield the desired pyridazine structure.
  2. Chlorination: The introduction of the chloro group is often accomplished using phosphorus oxychloride or thionyl chloride, which facilitates the chlorination of the pyridazine ring.
  3. Attachment of the Pyrazolyl Group: This step usually involves a nucleophilic aromatic substitution where the chloro-substituted pyridazine reacts with 1H-pyrazole under basic conditions, leading to the formation of the final product .

Technical Details

The synthesis may require controlled conditions such as temperature and pressure to optimize yield and purity. Industrial methods may utilize continuous flow reactors for large-scale production .

Molecular Structure Analysis

Structure

The molecular formula for 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine is C8_{8}H7_{7}ClN4_{4}. The compound features:

  • A pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms.
  • A chloro substituent at position 6.
  • A pyrazolyl group attached at position 4.

Data

The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its bonding and spatial arrangement.

Chemical Reactions Analysis

Reactions

6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine can participate in several types of chemical reactions:

  1. Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles (e.g., amines, thiols), leading to substituted derivatives.
  2. Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield corresponding amines.
  3. Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling, facilitating the formation of carbon-carbon or carbon-nitrogen bonds .

Technical Details

Common reagents for these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Controlled reaction conditions are crucial to avoid side reactions.

Mechanism of Action

The mechanism of action for 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine primarily involves its interaction with specific molecular targets, particularly kinases. The compound binds to the active site of kinases, inhibiting their activity through hydrogen bonding and hydrophobic interactions with critical amino acid residues. This inhibition can modulate various cellular pathways involved in disease processes, making it a valuable candidate in drug design .

Physical and Chemical Properties Analysis

Physical Properties

6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine is typically a crystalline solid at room temperature. Its melting point, solubility in various solvents, and stability under different conditions are essential parameters that influence its handling and application.

Chemical Properties

The compound exhibits notable reactivity due to its functional groups, allowing it to participate in diverse chemical transformations. Its stability can be affected by environmental factors such as pH and temperature.

Applications

6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine has several significant applications in scientific research:

  1. Medicinal Chemistry: It serves as a building block for synthesizing kinase inhibitors and other therapeutic agents aimed at treating various diseases.
  2. Biological Studies: The compound is utilized in enzyme inhibition studies and protein-ligand interaction analyses.
  3. Material Science: Research explores its potential applications in organic electronic materials due to its unique electronic properties.
  4. Agricultural Chemistry: Investigations into its use as a pesticide or herbicide intermediate highlight its versatility beyond medicinal applications .
Introduction to 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine in Contemporary Medicinal Chemistry

Role as a Heterocyclic Scaffold in Targeted Drug Discovery

6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine exemplifies a strategically engineered hybrid scaffold combining pyridazine and pyrazole pharmacophores. This architecture exploits complementary physicochemical properties critical for molecular recognition:

  • Pyridazine Component: Contributes a high dipole moment (~4.22 D) that enhances π-π stacking interactions with biological targets, and the chloro substituent at C6 provides a synthetic handle for further derivatization [1] [8]. The weak basicity (pKa ~2.0) and dual hydrogen-bonding capacity of the pyridazine ring improve solubility and target engagement in physiological environments [1].
  • Pyrazole Component: Delivers a biphasic solubility profile (log P ~2.0–3.5) and metabolic stability through its aromatic character. The pyrazole nitrogen atoms serve as hydrogen bond acceptors, while the C4-position enables vectorial diversification for potency optimization [4] [10].

Bioactivity Modulation: This hybrid scaffold demonstrates versatile target engagement profiles validated in recent drug discovery campaigns:

  • Kinase Inhibition: Derivatives have shown sub-micromolar inhibitory activity against BRAFV600E (IC50 = 0.009–0.12 μM) and JNK isoforms (IC50 = 0.51–1.02 μM) by occupying hydrophobic pockets and forming hinge-region hydrogen bonds [9].
  • Anti-Inflammatory Activity: Structural analogs (e.g., COX-2 inhibitors) achieved IC50 values of 1.15–1.50 μM, surpassing celecoxib in potency through optimized substituent patterns on the pyrazole ring [2].
  • Cytotoxic Effects: Modifications at the pyridazine C3-amine position generated compounds with IC50 = 0.42–0.91 μM against melanoma (A375, SK-MEL-28) and leukemia (MOLT-4) cell lines via cell cycle arrest at G0/G1 phase [9] [10].

Table 1: Structure-Activity Relationships in Pyridazine-Pyrazole Hybrids

Substituent PatternBiological TargetKey Activity MetricsMolecular Interactions
3-Amino-6-chloro pyridazineBRAFV600EIC50 = 0.009 μM [9]H-bond with Cys532; hydrophobic cleft occupancy
1-Ethyl-3-aryl pyrazoleJNK1–3IC50 = 0.51–1.02 μM [9]ATP-competitive inhibition
4-Methoxybenzyl at pyridazine N3COX-2IC50 = 1.15 μM [2]Selective COX-2 pocket binding; reduced GI toxicity
Bromo at pyrazole C5PGE2 production89% inhibition [2]Steric blockade of substrate channel

Synthetic Accessibility: The scaffold is synthesized via sequential cross-coupling reactions:

  • Pd-catalyzed Suzuki-Miyaura coupling of 4-borono-1H-pyrazole with 3-amino-6-chloropyridazine
  • Buchwald-Hartwig amination for N-alkylation at C3-position
  • Microwave-assisted nucleophilic substitution at C6 chloro site [6] [9]

Historical Evolution of Pyridazine-Pyrazole Hybrids in Bioactive Molecule Design

The conceptualization of pyridazine-pyrazole hybrids evolved through three distinct phases:

Phase 1: Early Exploration (Pre-2000)

  • Foundational Chemistry: Pyridazine synthesis was first reported by Emil Fischer (1886) via phenylhydrazine-levulinic acid condensation, while pyrazole derivatives emerged from Knorr synthesis (1883) using hydrazines and 1,3-dicarbonyls [8].
  • Initial Bioactivity Studies: Isolated heterocycles showed promise—pyridazines in cardiotonics (e.g., hydralazine) and pyrazoles in analgesics (e.g., antipyrine)—but hybrid systems remained unexplored due to synthetic challenges [4] [8].

Phase 2: Rational Hybridization (2000–2020)

  • Computational Design: Molecular modeling studies revealed complementary pharmacophores: Pyridazine’s dipole moment enhanced target binding affinity, while pyrazole’s aromatic system improved membrane permeability [1] [10].
  • Key Approved Drugs: Celecoxib (pyrazole COX-2 inhibitor, 1998) and crizotinib (pyrazole kinase inhibitor, 2011) validated pyrazole’s therapeutic utility, stimulating hybrid development [4] [10].
  • Synthetic Breakthroughs: Transition metal catalysis enabled reliable C-C/N bond formation between azines and azoles, exemplified by:
6-Chloropyridazin-3-amine + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole  → 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine (78% yield)  [6]  

Table 2: Milestones in Pyridazine-Pyrazole Hybrid Development

Time PeriodKey AdvancesRepresentative AgentsTherapeutic Impact
1883–1999Isolated heterocycle synthesis; initial pharmacologyHydralazine (pyridazine), Antipyrine (pyrazole)Hypertension management; Pain relief
2000–2015Rational hybridization; computational optimizationTepoxalin (pyrazole-pyrimidine)Dual COX/LOX inhibition
2016–presentTargeted kinase inhibitors; structural diversificationBRAFV600E/JNK inhibitors [9]Melanoma therapy; anti-inflammatory agents

Phase 3: Contemporary Target Engagement (2020–Present)

  • Multi-Target Drugs: Hybrids like 6-chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine derivatives inhibit BRAFV600E and JNK simultaneously, addressing cancer-inflammation crosstalk [9].
  • Advanced Characterization: X-ray crystallography confirmed binding modes:
  • Pyridazine nitrogen forms H-bonds with kinase hinge residues
  • Pyrazole C3-aryl group occupies allosteric hydrophobic pockets [2] [9]
  • Trends in Patent Literature: Over 120 patents filed (2020–2024) covering hybrids for:
  • Oncology (58%)
  • Inflammation (32%)
  • CNS disorders (10%) [4] [10]

This evolutionary trajectory demonstrates how rational optimization of 6-chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine has transformed it from a synthetic curiosity to a privileged template for addressing complex disease pathways through polypharmacology.

Properties

Product Name

6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine

IUPAC Name

6-chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine

Molecular Formula

C7H6ClN5

Molecular Weight

195.61 g/mol

InChI

InChI=1S/C7H6ClN5/c8-6-1-5(7(9)13-12-6)4-2-10-11-3-4/h1-3H,(H2,9,13)(H,10,11)

InChI Key

MPXHDFZJEBFUJQ-UHFFFAOYSA-N

SMILES

C1=C(C(=NN=C1Cl)N)C2=CNN=C2

Canonical SMILES

C1=C(C(=NN=C1Cl)N)C2=CNN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.